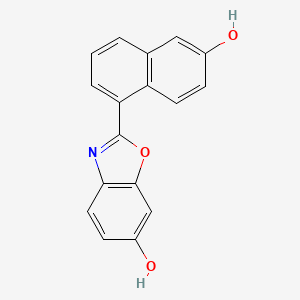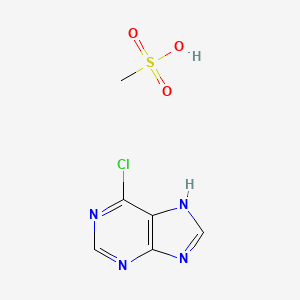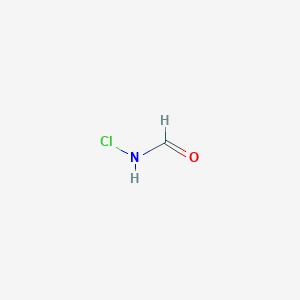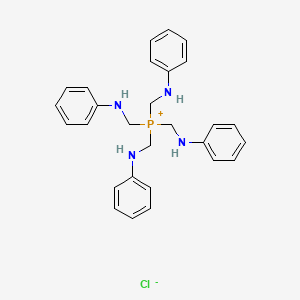![molecular formula C23H24ClNO4 B8490925 Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8490925.png)
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.
Scientific Research Applications
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetates and derivatives with different substituents on the phenyl ring. Examples include tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate and tert-butyl chloroacetate .
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C23H24ClNO4 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-13-12-19(24)14-18(20)11-8-16-6-9-17(10-7-16)22(27)25(4)5/h6-7,9-10,12-14H,15H2,1-5H3 |
InChI Key |
UVFMWGJHSOGBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=C(C=C2)C(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
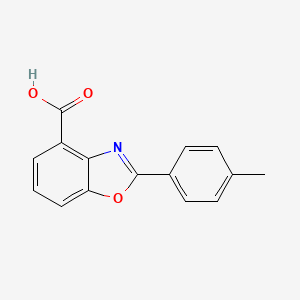
![2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane](/img/structure/B8490851.png)
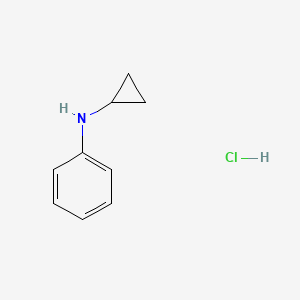
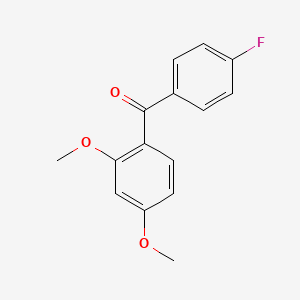
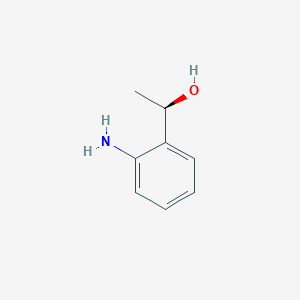
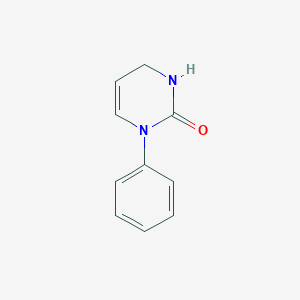
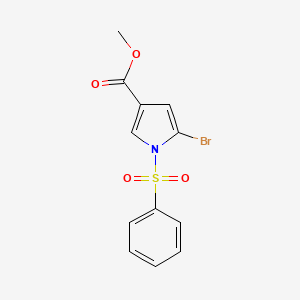
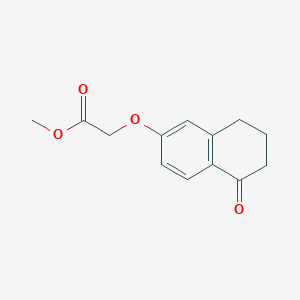
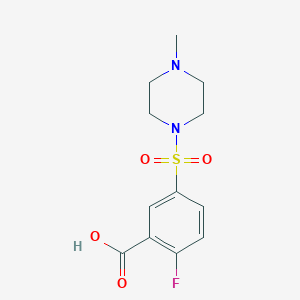
![1,2-Dihydro-imidazo[1,5-a]indol-3-one](/img/structure/B8490909.png)
